Methyl 2,2-dimethyl-3-oxopropanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2,4-7)5(8)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYUMYFILZJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456458 | |
| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-20-8 | |
| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-dimethyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Preparation Routes for Methyl 2,2 Dimethyl 3 Oxopropanoate
Esterification Pathways for Methyl 2,2-dimethyl-3-oxopropanoate Synthesis
The synthesis of this compound is frequently achieved through esterification pathways, primarily involving the direct esterification of its corresponding carboxylic acid or through transesterification methods.
One of the most direct industrial methods is the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid with methanol (B129727). This reaction employs an acid catalyst to protonate the carbonyl group of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by methanol. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The reaction is typically driven to completion by using an excess of methanol and is conducted under reflux conditions.
| Parameter | Condition |
| Reactants | 2,2-dimethyl-3-oxopropanoic acid, Methanol |
| Catalysts | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) |
| Molar Ratio (Acid:Methanol) | 1:5 |
| Temperature | Reflux (64–67°C) |
| Reaction Time | 8–12 hours |
| Typical Yield | 70–85% (after vacuum distillation) |
| Reaction conditions for the acid-catalyzed esterification of 2,2-dimethyl-3-oxopropanoic acid. |
A greener alternative for methylation involves the use of dimethyl carbonate (DMC). Base-catalyzed methyl transfer from dimethyl carbonate to carboxylic acids provides high selectivity for esterification under mild conditions. organic-chemistry.org This method is advantageous as it avoids the use of hazardous methylating agents and produces only methanol and carbon dioxide as byproducts. organic-chemistry.org Potassium carbonate (K₂CO₃) is often an effective catalyst for this transformation. organic-chemistry.org
Oxidation Protocols in the Synthesis of this compound
Oxidation reactions provide a key route to this compound by converting its precursor, Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025). The oxidation of this primary alcohol to an aldehyde yields the target compound.
A common laboratory-scale reagent for this transformation is Pyridinium (B92312) chlorochromate (PCC). PCC is a milder oxidizing agent that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at room temperature.
| Precursor | Reagent | Product |
| Methyl 3-hydroxy-2,2-dimethylpropanoate | Pyridinium chlorochromate (PCC) | This compound |
| Oxidation of Methyl 3-hydroxy-2,2-dimethylpropanoate. |
Reduction Strategies for Precursors to this compound
The primary precursor for the oxidation-based synthesis of this compound is the alcohol, Methyl 3-hydroxy-2,2-dimethylpropanoate. chemicalbook.com The synthesis of this precursor can be accomplished through the reduction of appropriate starting materials. For instance, the reduction of a suitable ester, such as a derivative of a dicarboxylic acid, can yield the required diol, which can then be selectively protected and modified to produce the desired hydroxy ester precursor.
While this compound itself can be reduced to form Methyl 3-hydroxy-2,2-dimethylpropanoate using reducing agents like sodium borohydride (B1222165), this illustrates the reverse of the synthetic step. The synthesis of the precursor alcohol involves starting from a more oxidized species and reducing it.
Stereoselective and Enantioselective Synthesis Approaches utilizing this compound
This compound serves as a prochiral ketone and can be utilized in stereoselective and enantioselective reactions to generate chiral molecules, particularly tertiary alcohols. The ketone group is subject to nucleophilic attack, and the use of chiral catalysts or reagents can direct the formation of one stereoisomer over another.
Asymmetric Barbier Reactions with this compound
The Barbier reaction is an organometallic reaction that involves the in situ formation of an organometallic reagent, which then adds to a carbonyl group. wikipedia.org When applied to a ketone like this compound, this reaction can produce a tertiary alcohol. wikipedia.org The asymmetric variant of the Barbier reaction employs a chiral ligand to control the stereochemical outcome of the C-C bond formation, leading to an enantioenriched product. wikipedia.orgfigshare.com
The reaction involves an alkyl halide, a metal (such as zinc, indium, or samarium), and the ketone substrate. wikipedia.org The development of photoredox-assisted, cobalt-catalyzed asymmetric Barbier-type reactions has enabled the construction of highly congested tetrasubstituted carbon centers from ketones and unactivated alkyl electrophiles. figshare.comnih.gov This methodology could be applied to this compound to synthesize chiral tertiary alcohols with high enantioselectivity. figshare.com
Influence of Reaction Conditions on Stereoselectivity in this compound Transformations
The stereoselectivity of reactions involving the carbonyl group of this compound is highly dependent on various reaction parameters.
| Factor | Influence on Stereoselectivity |
| Catalyst/Ligand | The choice of a chiral ligand (e.g., bisoxazolinephosphine ligands) is crucial for inducing high enantioselectivity in catalytic asymmetric reactions. figshare.com |
| Metal | The metal used in a Barbier-type reaction (e.g., Zn, In, SmI₂) can influence the reactivity and stereochemical course of the addition. wikipedia.org |
| Solvent | Solvent polarity and its ability to coordinate with the metal center can affect the transition state geometry and, consequently, the stereochemical outcome. |
| Temperature | Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between diastereomeric transition states. |
| Factors influencing stereoselectivity in carbonyl addition reactions. |
Advanced Synthetic Protocols and Catalytic Systems in this compound Production
Beyond classical esterification and oxidation, advanced catalytic systems have been developed for the synthesis of this compound.
Claisen Condensation: This method involves the reaction of methyl isobutyrate with dimethyl oxalate (B1200264) in the presence of a base, such as sodium methoxide (B1231860) (NaOMe), to yield the target β-keto ester.
Palladium-Catalyzed Carbonylation: A highly regioselective method involves the palladium-catalyzed carbonylation of a suitable precursor. For instance, using a catalyst like bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂), 2,2-dimethylallyl chloride can be carbonylated with carbon monoxide (CO) in methanol to produce this compound with high regioselectivity.
| Parameter | Condition |
| Catalyst | PdCl₂(PhCN)₂ |
| Catalyst Loading | 5–10 mol% |
| CO Pressure | 1–3 atm |
| Solvent | Methanol |
| Regioselectivity | >95% |
| Reaction conditions for Palladium-catalyzed carbonylation. |
Chemical Reactivity and Transformation Pathways of Methyl 2,2 Dimethyl 3 Oxopropanoate
Nucleophilic Reaction Modalities Involving the Ketone Moiety
The reactivity of Methyl 2,2-dimethyl-3-oxopropanoate is significantly influenced by its structural features. The presence of geminal dimethyl groups at the C2 position introduces considerable steric hindrance, which can impede nucleophilic attack at the adjacent ketone (C3) position. Despite this hindrance, the ketone moiety remains a site for nucleophilic reactions.
Substitution reactions can occur with various nucleophiles, such as amines and alcohols, leading to the formation of corresponding substituted derivatives. However, the steric bulk may necessitate more forceful conditions, such as higher temperatures, for these transformations to proceed effectively, particularly with bulky electrophiles. The steric hindrance from the 2,2-dimethyl group tends to favor hydrolysis of the ester over reactions at the ketone. In certain contexts, such as with related cyclopropyl (B3062369) ketones, stereoinvertive nucleophilic substitution has been observed at the quaternary carbon stereocenter, proceeding through a bicyclobutonium intermediate. nih.gov
Oxidation Reactions of this compound
While oxidation of this compound itself is not a primary reaction pathway under standard conditions due to the ketone and ester functionalities, its synthesis often involves an oxidation step. The precursor, methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025), which contains a secondary alcohol, can be oxidized to produce this compound. This process converts the secondary alcohol into the target ketone.
A common and effective method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC). This reagent provides a mild and stoichiometric route to the desired product.
Table 1: Synthesis via Oxidation
| Reactant | Reagent | Solvent | Conditions | Product | Yield |
|---|
Reduction Reactions of this compound
The ketone group of this compound is susceptible to reduction. This reaction transforms the C3 oxo group into a hydroxyl group, yielding a secondary alcohol. A standard reagent used for this purpose is sodium borohydride (B1222165) (NaBH₄). The reduction is typically carried out in a protic solvent like methanol (B129727) at room temperature.
Table 2: Reduction of Ketone Moiety
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
Condensation Reactions of this compound
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. wikipedia.org These reactions typically involve the reaction of two carbonyl compounds. wikipedia.org In the context of this compound, its structure dictates its role in such transformations. The molecule lacks alpha-hydrogens at the C2 position due to the gem-dimethyl substitution, which prevents it from forming an enolate at this position and acting as the nucleophilic partner in typical base-catalyzed condensations like the Claisen or Aldol condensation.
However, the carbonyl group of the ketone can act as an electrophile. Research on analogous compounds, such as 3-oxo-2-arylhydrazonopropanals, shows they readily undergo condensation with active methylene (B1212753) reagents, leading to the formation of complex heterocyclic systems like pyridazinones. nih.govmdpi.com This suggests that while self-condensation is hindered, this compound can participate in directed or crossed condensation reactions where it serves as the electrophilic component. wikipedia.org
Aldol Reactions and Related Carbon-Carbon Bond Formations of this compound
The Aldol reaction is a specific type of condensation that forms a β-hydroxy carbonyl compound. wikipedia.org As established, this compound cannot self-condense via an Aldol reaction because it has no α-hydrogens on the carbon between the two carbonyl functionalities and thus cannot form an enolate there. wikipedia.org
This structural feature makes it an ideal candidate for crossed or mixed Aldol reactions. openstax.orgyoutube.com A successful mixed Aldol reaction can be achieved when one of the carbonyl partners cannot form an enolate but can act as a good electrophilic acceptor for a nucleophilic enolate generated from another aldehyde or ketone. openstax.orgyoutube.com Therefore, in a reaction with an enolizable ketone or aldehyde (e.g., acetone (B3395972) or acetaldehyde) under basic conditions, this compound would exclusively function as the electrophile, leading to a specific, single major product rather than a complex mixture. openstax.org
Photochemical Transformations and Photoinduced Reactivity of this compound Derivatives
The photochemical behavior of derivatives of this compound reveals complex, solvent-dependent reaction pathways. Studies on methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates show that irradiation with UV light can induce intramolecular reactions leading to significant structural reorganization. acs.org These transformations are believed to proceed through intermediary species such as 1,4-diradicals or dienols, which can be trapped by oxygen. acs.org
Solvent-Dependent Photochemical Outcomes of this compound Derivatives
The choice of solvent plays a critical role in directing the photochemical reaction pathway of these derivatives. acs.org The polarity and nature of the solvent can stabilize different intermediates or transition states, leading to distinct products. acs.orgnih.gov This highlights how solvent selection is a key factor in achieving sustainable and efficient chemical production. rsc.org
Research on methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates demonstrates this solvent-dependency clearly. acs.org Irradiation in a non-polar solvent like hexane (B92381) yields exclusively benzocyclobutenols. acs.org In contrast, when the reaction is performed in a polar protic solvent such as methanol, a mixture of 3-oxonaphthalenones and benzocyclobutenols is formed. acs.org The ratio between these products is further influenced by the steric bulk of the ortho-alkyl group on the phenyl ring. acs.org
Table 3: Solvent Effects on Photochemical Reactions of Methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates
| Solvent | Product(s) | Observations |
|---|---|---|
| Hexane (non-polar) | Benzocyclobutenols | Exclusive formation of benzocyclobutenols. acs.org |
Formation of Benzocyclobutenols and Oxonaphthalenones from this compound Derivatives
The key to accessing these complex architectures lies in the in-situ generation of highly reactive vinylketene intermediates from suitable derivatives of this compound. A common method for generating ketenes is the Wolff rearrangement of α-diazoketones. organic-chemistry.orgwikipedia.org This reaction can be induced thermally, photochemically, or through metal catalysis and proceeds with the loss of dinitrogen and a 1,2-rearrangement to form the ketene. organic-chemistry.orgwikipedia.org
For the synthesis of benzocyclobutenols, a derivative of this compound bearing an appropriately positioned alkene functionality would be required. This precursor could be synthesized and then converted to the corresponding α-diazoketone. Subsequent Wolff rearrangement would generate a vinylketene that could undergo an intramolecular [2+2] cycloaddition to furnish a bicyclo[3.2.0]heptan-6-one scaffold. brandeis.edu Reduction of the ketone functionality would then yield the desired benzocyclobutenol derivative.
The formation of oxonaphthalenones can be envisioned through a pathway analogous to the Danheiser benzannulation. nih.gov This reaction typically involves the thermal reaction of a cyclobutenone with an alkyne. nih.gov In this context, a derivative of this compound could be transformed into a vinylketene which then undergoes an electrocyclic ring closure to form a cyclobutenone. This cyclobutenone, bearing the gem-dimethyl and ester functionalities, could then react with a substituted benzyne (B1209423), generated in situ, to undergo a [2+2] cycloaddition followed by electrocyclic ring-opening and tautomerization to yield a substituted oxonaphthalenone.
Table 1: Proposed Precursors and Resulting Products
| Starting Material Derivative | Target Molecule | Key Transformation |
| Alkene-tethered this compound derivative | Benzocyclobutenol | Intramolecular [2+2] cycloaddition of a vinylketene |
| Aryl-substituted this compound derivative | Oxonaphthalenone | Benzannulation of an in-situ formed cyclobutenone |
Mechanistic Investigations of this compound Reactions
The proposed transformations of this compound derivatives into complex cyclic systems involve fascinating and intricate reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.
Identification and Characterization of Reactive Intermediates in this compound Chemistry
The key reactive intermediates in the proposed synthetic pathways are vinylketenes and the acyl carbenes from which they are formed during the Wolff rearrangement. The mechanism of the Wolff rearrangement itself has been a subject of considerable study and can proceed through either a concerted or a stepwise pathway involving a carbene intermediate. organic-chemistry.org The specific pathway can be influenced by the reaction conditions (thermal, photochemical, or metal-catalyzed) and the nature of the substrate. organic-chemistry.org
In the context of the intramolecular [2+2] cycloaddition for the formation of benzocyclobutenols, the vinylketene is the central reactive intermediate. These cycloadditions are believed to proceed through a concerted mechanism, although the degree of synchronicity can vary. brandeis.edu The stereochemistry of the final product is often determined by the geometry of the transition state of the cycloaddition.
For the formation of oxonaphthalenones via a benzannulation strategy, the key intermediates would be the vinylketene, the subsequently formed cyclobutenone, and the highly reactive benzyne. The cyclobutenone itself is a strained molecule that can undergo thermal or photochemical ring-opening to regenerate the vinylketene, highlighting the reversible nature of this electrocyclization. nih.gov
Table 2: Key Reactive Intermediates and Their Roles
| Intermediate | Precursor | Role in Transformation |
| Acyl Carbene | α-Diazoketone | Stepwise pathway intermediate in Wolff rearrangement |
| Vinylketene | α-Diazoketone | Key intermediate for [2+2] cycloaddition and cyclobutenone formation |
| Cyclobutenone | Vinylketene | Intermediate in Danheiser-type benzannulation |
| Benzyne | Aryne precursor | Reactant in benzannulation to form the aromatic ring |
Computational Chemistry Approaches to Reaction Mechanisms of this compound
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of complex organic reactions. For the proposed transformations of this compound derivatives, DFT calculations can be employed to elucidate the structures of transition states and intermediates, calculate activation energies, and predict reaction pathways and selectivities. nih.govnih.gov
For the intramolecular [2+2] cycloaddition of the vinylketene, computational studies can help to distinguish between concerted and stepwise mechanisms and to rationalize the observed stereoselectivity. acs.org By mapping the potential energy surface, researchers can identify the lowest energy pathway and understand the factors that control the formation of different stereoisomers. nih.gov
In the case of the electrocyclic ring closure of the vinylketene to a cyclobutenone, computational methods can be used to study the conrotatory and disrotatory pathways, as dictated by the Woodward-Hoffmann rules. youtube.comyoutube.comyoutube.com These calculations can predict which mode of ring closure is favored under thermal or photochemical conditions.
Furthermore, computational analysis of the subsequent benzannulation reaction can provide insights into the cycloaddition of the cyclobutenone with benzyne and the subsequent ring-opening steps. nih.govnih.gov These studies can help to understand the regioselectivity of the annulation and the influence of substituents on the reaction outcome.
Table 3: Application of Computational Chemistry
| Reaction Step | Computational Method | Information Obtained |
| Wolff Rearrangement | DFT Calculations | Elucidation of concerted vs. stepwise mechanism, transition state energies |
| Intramolecular [2+2] Cycloaddition | DFT, Transition State Theory | Transition state geometries, activation barriers, stereochemical outcome prediction |
| Electrocyclic Ring Closure | DFT, Woodward-Hoffmann Rule Analysis | Determination of favored conrotatory/disrotatory pathway, potential energy surfaces |
| Benzannulation | DFT Calculations | Reaction mechanism, regioselectivity, substituent effects |
Applications in Advanced Organic Synthesis and Building Block Utility of Methyl 2,2 Dimethyl 3 Oxopropanoate
Methyl 2,2-dimethyl-3-oxopropanoate as a Key Intermediate in Complex Molecule Synthesis
The structural features of this compound render it a highly useful building block in the assembly of more complex molecular architectures. Its reactivity allows it to participate in a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction, facilitating the introduction of diverse functional groups.
One of the primary applications of this compound is as a precursor to ketone-containing intermediates. The presence of both a ketone and an ester group allows for selective reactions at either functional site, providing chemists with a powerful tool for strategic bond formation. For instance, the ketone can undergo reactions typical of carbonyl compounds, while the ester can be hydrolyzed or converted to other derivatives.
The versatility of this compound is further highlighted by its use in the synthesis of various derivatives. These derivatives can then be employed in the creation of intricate molecules with potential biological activity.
Synthesis of Heterocyclic Systems from this compound Precursors
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable starting material for their synthesis. The ability to form cyclic structures is often predicated on the presence of multiple reactive sites within a single molecule, a characteristic that this compound possesses.
The general strategy for synthesizing heterocyclic systems from this precursor involves condensation, cyclization, reduction, and substitution reactions. The dicarbonyl nature of the molecule, or its derivatives, allows for reactions with binucleophilic reagents to form a variety of ring systems.
Preparation of Substituted Pyrazoles utilizing this compound
A notable application of this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov
The synthesis of pyrazoles from this compound typically involves a condensation reaction with a hydrazine (B178648) derivative. The dicarbonyl functionality of the precursor or a derivative thereof reacts with the two nitrogen atoms of the hydrazine to form the pyrazole (B372694) ring. This approach allows for the introduction of various substituents onto the pyrazole core, depending on the specific hydrazine and the reaction conditions employed.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound derivative | Hydrazine derivative | Substituted Pyrazole | Condensation/Cyclization |
This method provides a straightforward route to a library of substituted pyrazoles, which can then be screened for potential medicinal applications.
Diversification Strategies and Derivative Synthesis from this compound
The utility of this compound extends beyond its direct use in synthesis. Its structure is amenable to a variety of chemical transformations, allowing for the creation of a diverse range of derivatives. These derivatives can then serve as building blocks for even more complex molecules.
Key diversification strategies include:
Reduction: The ketone functionality can be selectively reduced to a hydroxyl group using reagents like sodium borohydride (B1222165), yielding 3-hydroxy-2,2-dimethylpropanoic acid methyl ester. sigmaaldrich.com
Oxidation: While the compound itself is an oxidation product, further transformations can be envisioned.
Substitution: The compound can react with various nucleophiles, such as amines and alcohols, to produce a wide array of substituted derivatives.
These transformations allow for the fine-tuning of the molecule's properties and reactivity, expanding its applicability in organic synthesis.
| Transformation | Reagent | Product |
| Reduction | Sodium borohydride | 3-Hydroxy-2,2-dimethylpropanoic acid methyl ester |
| Substitution | Amines, Alcohols | Corresponding substituted derivatives |
Role in Pharmaceutical and Agrochemical Intermediate Synthesis
The derivatives synthesized from this compound have garnered significant attention for their potential biological activities, making the parent compound a crucial intermediate in the pharmaceutical and agrochemical industries.
In medicinal chemistry, derivatives of this compound have been investigated for their potential as:
Anticancer Agents: Studies have shown that certain derivatives exhibit significant inhibitory effects on cancer cell lines.
Histone Deacetylase (HDAC) Inhibitors: Some derivatives have been identified as potent HDAC inhibitors, which are important in cancer therapy.
In the agrochemical sector, this compound is utilized in the synthesis of pesticides and herbicides, which are vital for modern agriculture. The ability to generate a variety of structurally diverse compounds from this single precursor makes it an economical and efficient starting point for the discovery of new active ingredients.
Research in Medicinal Chemistry and Biological Activity of Methyl 2,2 Dimethyl 3 Oxopropanoate Derivatives
Exploration of Potential Biological Activities of Methyl 2,2-dimethyl-3-oxopropanoate Derivatives
Research into the derivatives of this compound, especially pyrazole (B372694) structures, has unveiled a wide array of biological activities. These derivatives have demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and antioxidant agents. academicstrive.comresearchgate.netnih.gov
Anti-inflammatory and Analgesic Activity: Certain pyrazole derivatives synthesized from precursors like this compound have shown significant anti-inflammatory and analgesic properties. For example, some 1-thiocarbomyl-3,5-disubstituted-4,5-dihydro-(1H)-pyrazole derivatives have exhibited anti-inflammatory effects comparable to standard drugs like indomethacin, along with analgesic properties. nih.gov One particular derivative, compound (3k), demonstrated notable anti-inflammatory and analgesic activity without the common side effect of being ulcerogenic. academicstrive.com
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a cornerstone in the development of antimicrobial and antifungal agents. mdpi.com Derivatives such as 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles have been screened for their in vitro activity against various bacterial strains, including Bacillus coccus and Bacillus subtilis. nih.gov Furthermore, novel pyrazole carboxylate derivatives incorporating a thiazole (B1198619) moiety have shown potent fungicidal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. mdpi.com
Anticancer and Antiproliferative Activity: A number of pyrazole derivatives have been investigated for their potential as anticancer agents. Studies have revealed that these compounds can inhibit the proliferation of various cancer cell lines. For instance, three specific pyrazole derivatives, 4a, 4f, and 4g, were found to possess noteworthy antiproliferative effects against both solid tumors and leukemia cell lines. nih.gov Derivative 11a, a pyrazolyl acylhydrazone, has shown significant antitumor properties against HeLa, MCF7, SKOV3, and SKMEL28 cell lines. dntb.gov.ua
Antioxidant Activity: Several derivatives have demonstrated considerable antioxidant potential. The pyrazole derivatives 4a, 4f, and 4g exhibited remarkable in vitro antioxidant activity, as measured by the DPPH scavenging assay. nih.gov These compounds were also effective at inhibiting superoxide (B77818) anion production and lipid peroxidation in human platelets. nih.gov
Table 1: Biological Activities of Selected Pyrazole Derivatives
| Derivative Class | Specific Compound(s) | Biological Activity | Reference |
|---|---|---|---|
| 1-Thiocarbomyl-3,5-disubstituted-4,5-dihydro-(1H)-pyrazoles | Compound (3k) | Anti-inflammatory, Analgesic | academicstrive.com |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Not specified | Antimicrobial | nih.gov |
| Pyrazole Carboxylate with Thiazole | Not specified | Antifungal | mdpi.com |
| Substituted Pyrazoles | 4a, 4f, 4g | Antiproliferative, Antioxidant | nih.gov |
| Pyrazolyl Acylhydrazone | 11a | Antiproliferative | dntb.gov.ua |
Structure-Activity Relationship Studies for Biological Efficacy of this compound Derivatives
The biological efficacy of derivatives of this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by identifying the chemical moieties responsible for their biological actions.
For pyrazole-based inhibitors of meprin α and meprin β, the substitution pattern on the pyrazole ring plays a critical role in their inhibitory activity. The 3,5-diphenylpyrazole (B73989) structure has been identified as a potent inhibitor of meprin α. nih.gov Modifications at the 3 and 5 positions of the pyrazole ring have been shown to modulate both the inhibitory activity and the selectivity between meprin α and meprin β. nih.gov For instance, introducing a cyclopentyl group resulted in similar activity to the diphenyl derivative, while methyl or benzyl (B1604629) groups led to a decrease in inhibitory action. nih.gov
In the context of anti-inflammatory pyrazolone (B3327878) derivatives, the nature of the substituent has a significant impact on activity. A study on pyrazolone derivatives bearing imidazole, benzimidazole, and benztriazole moieties revealed that a compound with a trifluoromethyl (CF3) group exhibited higher anti-inflammatory activity compared to a similar compound with a methyl (CH3) group. japsonline.com This suggests that the electron-withdrawing nature of the CF3 group enhances the anti-inflammatory profile.
Furthermore, in a series of pyrazole sulfonamide derivatives designed as dual COX-2/5-LOX inhibitors, a benzothiophen-2-yl pyrazole carboxylic acid derivative demonstrated superior analgesic and anti-inflammatory activity compared to celecoxib (B62257) and indomethacin. mdpi.com This highlights the importance of the specific heterocyclic systems attached to the pyrazole core.
Table 2: Structure-Activity Relationship Highlights of Pyrazole Derivatives
| Derivative Series | Structural Feature | Impact on Biological Activity | Reference |
|---|---|---|---|
| 3,4,5-Substituted Pyrazoles | 3,5-Diphenyl substitution | High inhibitory activity against meprin α | nih.gov |
| 3,4,5-Substituted Pyrazoles | Cyclopentyl at position 3(5) | Maintained high inhibitory activity | nih.gov |
| 3,4,5-Substituted Pyrazoles | Methyl or Benzyl at position 3(5) | Decreased inhibitory activity | nih.gov |
| Pyrazolone Derivatives | Trifluoromethyl (CF3) substitution | Enhanced anti-inflammatory activity | japsonline.com |
| Pyrazole Sulfonamides | Benzothiophen-2-yl pyrazole carboxylic acid | Potent analgesic and anti-inflammatory activity | mdpi.com |
Mechanistic Insights into Biological Interactions of this compound Derivatives
Understanding the molecular mechanisms by which derivatives of this compound exert their biological effects is fundamental for their development as therapeutic agents. Research has begun to shed light on the intricate ways these compounds interact with biological systems.
The antioxidant and anti-inflammatory activities of certain pyrazole derivatives have been linked to their ability to modulate oxidative stress pathways. For example, the pyrazole derivatives 4a, 4f, and 4g have been shown to inhibit NADPH oxidase, a major source of reactive oxygen species (ROS) in cells. nih.gov By reducing ROS production, these compounds protect cells from oxidative damage. Their mechanism also involves the near restoration of oxidative phosphorylation efficiency in thrombin-stimulated platelets, indicating a protective effect on mitochondrial function. nih.gov
In the realm of anticancer activity, pyrazole derivatives have been found to operate through various mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with crucial signal transduction pathways that are often dysregulated in cancer. researchgate.net
The anti-inflammatory effects of some pyrazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade. For instance, certain derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the production of pro-inflammatory prostaglandins. mdpi.com Some derivatives have also been designed as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), thereby blocking two major pathways of inflammation. mdpi.com
Table 3: Mechanistic Actions of Pyrazole Derivatives
| Derivative(s) | Mechanism of Action | Biological Effect | Reference |
|---|---|---|---|
| Pyrazoles 4a, 4f, 4g | Inhibition of NADPH oxidase, Restoration of oxidative phosphorylation | Antioxidant, Anti-inflammatory | nih.gov |
| General Pyrazole Derivatives | Induction of apoptosis, Inhibition of cell proliferation, Interference with signal transduction | Anticancer | researchgate.net |
| Pyrazole Sulfonamides | Inhibition of COX-2 and 5-LOX | Anti-inflammatory, Analgesic | mdpi.com |
Comparative Studies and Analog Research with Methyl 2,2 Dimethyl 3 Oxopropanoate
Structural Analogues and their Comparative Reactivity Profiles to Methyl 2,2-dimethyl-3-oxopropanoate
The reactivity of this compound is primarily dictated by the electrophilic nature of its carbonyl groups and the steric environment around the α-carbon. Structural analogs with variations in the ester group, the alkyl chain, and the substituents at the α-position exhibit distinct reactivity profiles.
A key structural analog is Methyl 2,2-dimethyl-3-oxobutanoate . This compound features an additional methyl group compared to the formyl group in this compound. This seemingly minor change can lead to differences in reactivity, particularly in reactions involving nucleophilic attack at the ketone carbonyl. The increased steric bulk of the acetyl group in the butanoate derivative may hinder the approach of nucleophiles compared to the formyl group of the propanoate. nih.gov
Another important point of comparison is with the corresponding ethyl ester, Ethyl 2,2-dimethyl-3-oxopropanoate . While the electronic effects of a methyl versus an ethyl ester group are minimal, differences in reaction kinetics can arise. For instance, in the pyrolysis of simple esters like methyl and ethyl propanoate, the ethyl ester can undergo a six-centered elimination reaction (producing ethylene (B1197577) and the carboxylic acid) which is not possible for the methyl ester. researchgate.net This suggests that under certain thermal conditions, the ethyl analog of our target compound might exhibit different decomposition pathways.
The presence of the gem-dimethyl group at the α-carbon is a defining feature of this compound. These substituents impose significant steric hindrance, which can influence the course of reactions. For example, in the atmospheric degradation of related compounds, an increase in steric hindrance due to multiple methyl groups at the α-position can decrease the rate of hydrogen abstraction. copernicus.org
The reactivity of β-keto esters is also highly dependent on the reaction conditions and the nature of the attacking species. For example, in palladium-catalyzed reactions of allylic β-keto esters, the course of the reaction (e.g., reductive elimination vs. β-hydrogen elimination) is dependent on the substituents on the β-keto ester framework. nih.gov
Below is a table comparing the structural features of this compound with some of its close structural analogs.
| Compound Name | Molecular Formula | Key Structural Difference from this compound | Potential Impact on Reactivity |
| This compound | C₆H₁₀O₃ | - | Baseline for comparison |
| Methyl 2,2-dimethyl-3-oxobutanoate | C₇H₁₂O₃ | Contains an acetyl group instead of a formyl group. | Increased steric hindrance at the ketone carbonyl may affect nucleophilic addition rates. nih.gov |
| Ethyl 2,2-dimethyl-3-oxopropanoate | C₇H₁₂O₃ | Contains an ethyl ester instead of a methyl ester. | May exhibit different thermal decomposition pathways due to the possibility of a six-centered elimination reaction. researchgate.net |
| Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) | C₆H₁₂O₃ | The oxo group at C3 is reduced to a hydroxyl group. | The absence of the ketone carbonyl removes a key electrophilic site, making it unreactive in typical ketone reactions. nih.gov |
Influence of Substituent Effects on Reaction Outcomes and Biological Activity of this compound Analogues
The introduction of various substituents to the basic scaffold of this compound can profoundly influence both its chemical reactivity and its biological properties. These effects can be broadly categorized as electronic and steric.
Electron-donating or electron-withdrawing groups can alter the electrophilicity of the carbonyl carbons, thereby affecting the rates of nucleophilic attack. For instance, in a study of β-keto ester analogs with antibacterial activity, the electronic nature of substituents on an aryl ring attached to the β-position was shown to be a key determinant of their biological efficacy. nih.gov The study analyzed the local reactivity of the carbonyl carbons, indicating that substituents that modify the electron density at these centers can tune the interaction with biological targets. nih.gov
Steric effects also play a crucial role. The size and position of substituents can dictate the accessibility of the reactive centers to reagents or biological macromolecules. A study on ketolide derivatives, which contain a β-keto ester moiety, demonstrated that only small substituents, such as fluorine, are tolerated at the C2 position to retain good antibacterial activity. Bulkier groups at this position led to a decrease in activity, particularly against resistant bacterial strains. This highlights the importance of a tetrahedral geometry at the α-carbon and the steric constraints of the biological target's active site.
The biological activity of β-keto ester derivatives has been explored in various therapeutic areas. For example, a series of 5-styryl-2-aminochalcone hybrids, synthesized from β-keto ester precursors, were evaluated for their ability to inhibit carbohydrate-metabolizing enzymes. The inhibitory activity against α-glucosidase and α-amylase was found to be dependent on the nature and position of substituents on the styryl and chalcone (B49325) moieties. For instance, the size of the substituent at the para position of the styryl arm influenced the inhibitory effect against α-glucosidase. nih.gov
The following table summarizes findings on the influence of substituents on the biological activity of β-keto ester analogues.
| Parent Compound/Scaffold | Substituent Variation | Biological Activity Investigated | Key Finding |
| Aryl-substituted β-keto esters | Electron-donating and electron-withdrawing groups on the aryl ring | Antibacterial (Quorum Sensing Inhibition) | The electronic properties of the substituents significantly influence the interaction with Lux-R-type proteins, thereby affecting quorum-sensing inhibition. nih.gov |
| Ketolides (containing a β-keto ester) | Halogen and methyl groups at the C2 position | Antibacterial | A fluorine atom at C2 is beneficial for antibacterial activity, while bulkier substituents like chloro or dimethyl groups reduce activity. |
| 5-Styryl-2-aminochalcones (from β-keto ester precursors) | Phenyl, fluoro, chloro, and methoxy (B1213986) groups on the styryl moiety | α-Glucosidase and α-Amylase Inhibition | The size and electronic nature of the substituent on the styryl arm modulate the inhibitory potency against these enzymes. nih.gov |
| Substituted 2-oxoquinoline-1-acetic acids | Esterification, α-methyl substitution, and methylene (B1212753) insertion in the acetic acid side chain | Aldose Reductase Inhibition | Modification of the acetic acid moiety generally leads to reduced inhibitory potency, highlighting the importance of this specific structural feature for activity. nih.gov |
Advanced Analytical Methodologies for Characterization in Research of Methyl 2,2 Dimethyl 3 Oxopropanoate
Spectroscopic Techniques in Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone in the analysis of Methyl 2,2-dimethyl-3-oxopropanoate, offering detailed insights into its molecular architecture and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Purity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.
In ¹H NMR spectroscopy, the structure of this compound is expected to produce three distinct signals corresponding to its unique proton environments. The aldehydic proton (CHO) characteristically appears far downfield, typically in the range of 9-10 ppm. The singlet for the three protons of the methyl ester group (OCH₃) is found at approximately 3.7 ppm. The six protons of the two equivalent geminal methyl groups (C(CH₃)₂) produce a sharp singlet further upfield, generally around 1.3 ppm. The integration of these peak areas will correspond to a 1:3:6 ratio, confirming the proton count for each group. The absence of unexpected signals is a strong indicator of sample purity.
¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms and information about their hybridization and electronic environment. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 200-205 ppm. The ester carbonyl carbon resonates at a slightly higher field, typically near 170 ppm. The other carbons appear at higher fields: the methoxy (B1213986) carbon (OCH₃) at approximately 52 ppm, the quaternary carbon at around 50 ppm, and the equivalent geminal methyl carbons at about 22 ppm.
¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 | Singlet |
| ¹H | Methyl Ester (-OCH₃) | ~ 3.7 | Singlet |
| ¹H | Geminal Methyls (-C(CH₃)₂) | ~ 1.3 | Singlet |
| ¹³C | Aldehyde Carbonyl (>C=O) | 200 - 205 | n/a |
| ¹³C | Ester Carbonyl (-COO-) | ~ 170 | n/a |
| ¹³C | Methoxy Carbon (-OCH₃) | ~ 52 | n/a |
| ¹³C | Quaternary Carbon (-C(CH₃)₂) | ~ 50 | n/a |
| ¹³C | Geminal Methyl Carbons (-C(CH₃)₂) | ~ 22 | n/a |
Mass Spectrometry for Product Identification and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The molecular weight of the compound is 130.14 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 130.
The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key fragmentation pathways for esters and aldehydes are expected. Common observed fragments include the loss of the methoxy radical (•OCH₃) to give a peak at m/z 99, and the loss of the entire methoxycarbonyl radical (•COOCH₃) resulting in a peak at m/z 71. Cleavage of the formyl group (•CHO) leads to a fragment at m/z 101. The presence of these specific fragments in the mass spectrum serves to identify the compound and assess its purity by highlighting the absence of ions from potential impurities.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 130 | [C₆H₁₀O₃]⁺• (Molecular Ion) | - |
| 101 | [C₅H₉O₂]⁺ | •CHO |
| 99 | [C₅H₇O₂]⁺ | •OCH₃ |
| 71 | [C₄H₇O]⁺ | •COOCH₃ |
| 59 | [COOCH₃]⁺ | C₄H₇O• |
Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum provides clear evidence for the key structural motifs of the molecule.
Two distinct carbonyl (C=O) stretching absorptions are the most prominent features. The ester carbonyl stretch appears as a strong, sharp band at a higher wavenumber, typically around 1745 cm⁻¹. The aldehyde carbonyl stretch is also strong and is found at a slightly lower wavenumber, near 1710 cm⁻¹. The presence of two separate peaks in this region is characteristic of a molecule containing two different carbonyl environments. Furthermore, the C-H stretch of the aldehyde proton provides another diagnostic signal, which usually appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The C-O stretching of the ester group is also visible in the 1300-1000 cm⁻¹ region.
Key FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Medium |
| C=O Stretch | Ester (-COOCH₃) | ~1745 | Strong |
| C=O Stretch | Aldehyde (-CHO) | ~1710 | Strong |
| C-O Stretch | Ester | 1300 - 1000 | Strong |
Chromatographic Separations in Reaction Analysis and Purification
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents. These methods are crucial for monitoring reaction progress, determining product purity, and for purification.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides both qualitative and quantitative information about the components of a sample mixture.
For the analysis of this compound, a capillary column with a polar stationary phase, such as one based on cyanopropylphenyl polysiloxane, is often effective. This polarity allows for good separation of the analyte from less polar solvents or byproducts. A typical GC method would involve a programmed temperature ramp, for instance, starting at 60°C and increasing to over 200°C, to ensure the elution of all components in a reasonable time. The retention time of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate) is a key identifying characteristic. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for definitive confirmation of the peak corresponding to this compound by its mass spectrum.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Product Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of compounds, including those that may not be sufficiently volatile or stable for GC analysis. For β-keto esters like this compound, reversed-phase HPLC is a common approach.
However, a known challenge in the HPLC analysis of β-dicarbonyl compounds is the potential for keto-enol tautomerism, which can lead to peak broadening or splitting, complicating quantification. chromforum.org This equilibrium can be influenced by the solvent and temperature. To overcome this, methods may employ elevated column temperatures to accelerate the interconversion between tautomers, resulting in a single, sharp, time-averaged peak. chromforum.org Alternatively, mixed-mode chromatography columns can offer improved peak shape. chromforum.org
A standard method might use a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is typically performed using a UV detector, as the carbonyl groups provide sufficient chromophores.
Q & A
Q. What are the established synthetic routes for Methyl 2,2-dimethyl-3-oxopropanoate, and what key reaction conditions influence yield?
this compound is synthesized via Claisen condensation or palladium-catalyzed carbonylation. For example:
- Claisen condensation : Reacting methyl isobutyrate with dimethyl oxalate under basic conditions (e.g., NaOMe) yields the compound .
- Palladium catalysis : Lee & Alper (1995) demonstrated that PdCl₂(PhCN)₂ with CO in methanol achieves high regioselectivity . Key factors: Catalyst loading (5–10 mol%), CO pressure (1–3 atm), and solvent polarity. Yields vary from 60–85% depending on substrate purity and reaction time.
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹H NMR : Peaks at δ 3.7–3.8 ppm (ester OCH₃), δ 2.6–2.8 ppm (keto carbonyl adjacent CH₂), and δ 1.2–1.4 ppm (geminal dimethyl groups) confirm structure .
- IR spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) .
- Mass spectrometry : Molecular ion peak at m/z 130 (C₆H₁₀O₃) with fragmentation patterns matching β-ketoester cleavage .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the β-ketoester moiety.
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (analogous to ethyl 2-formyl-3-oxopropanoate hazards) .
Advanced Research Questions
Q. How can catalytic systems be optimized to enhance enantioselectivity in derivatives of this compound?
- Chiral ligands : Clarke & Roff (2006) achieved 92% ee using Ru-BINAP complexes in asymmetric hydrogenation of β-ketoesters .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst-substrate interaction, while additives like molecular sieves reduce side reactions .
- Table : Comparison of Catalytic Systems
| Catalyst | Solvent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Ru-BINAP | THF | 92 | 78 | |
| Pd/C + chiral | MeOH | 85 | 65 |
Q. What strategies resolve contradictions in reported reaction yields for β-ketoester syntheses?
- Variable analysis : Discrepancies often arise from impurities in starting materials (e.g., residual water in dimethyl oxalate) or inconsistent CO pressure in carbonylation .
- Reproducibility : Standardize substrate purification (e.g., distillation over CaH₂) and monitor reaction progress via TLC/GC-MS.
Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in nucleophilic acyl substitution?
- Mechanistic insight : The geminal dimethyl groups impede nucleophilic attack at the β-keto position, favoring ester hydrolysis over ketone reactivity. Mukaiyama et al. (1999) observed that bulky electrophiles require higher temperatures (80–100°C) for effective substitution .
Q. What computational methods predict the reactivity of this compound in multi-step syntheses?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the keto carbonyl (LUMO = -1.8 eV) is more electrophilic than the ester carbonyl (LUMO = -1.5 eV) .
- MD simulations : Model solvent effects on transition states to optimize reaction pathways .
Methodological Guidance
Designing experiments to study keto-enol tautomerism in this compound:
- ¹³C NMR kinetics : Monitor enol content in DMSO-d₆ at 25°C. The equilibrium constant (K) is temperature-dependent, with enol form favored at lower temps .
- pH dependence : Adjust pH with NaHCO₃ or AcOH to stabilize enolate intermediates for trapping experiments.
Analyzing byproduct formation during esterification:
- GC-MS profiling : Identify side products like methyl isobutyrate (from retro-Claisen) or diketones (from over-condensation).
- Mitigation : Use slow reagent addition and controlled heating (<60°C) to suppress decomposition .
Validating synthetic intermediates in complex multi-step protocols:
- Cross-validation : Compare HPLC retention times and HRMS data with literature benchmarks (e.g., Pharmacia & Upjohn’s US5877317 patent) .
- In situ monitoring : Employ ReactIR to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
